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Compound Name: futokadsurin C

Cat. No.: B051360 Get Quote

A comprehensive guide for researchers on the target selectivity of the kinase inhibitor

Dasatinib, providing in-depth cross-reactivity data, detailed experimental methodologies, and

visualization of affected signaling pathways.

Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) approved for the treatment of chronic

myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia

(Ph+ ALL).[1][2] Its primary therapeutic effect is mediated through the inhibition of the BCR-ABL

fusion protein, the hallmark of Ph+ leukemias.[3] However, like many TKIs, Dasatinib is not

entirely specific for BCR-ABL and interacts with a range of other kinases, leading to both

desired therapeutic effects in other cancers and potential off-target toxicities.[2][4][5] This guide

provides a detailed comparison of Dasatinib's binding affinity across the human kinome,

supported by experimental data and protocols, to aid researchers in understanding its

polypharmacology and potential applications.

Cross-Reactivity Data of Dasatinib
Dasatinib's interaction with a wide array of kinases has been extensively studied using various

profiling technologies. The following table summarizes the binding affinities (Kd values) of

Dasatinib for its primary targets and a selection of significant off-targets, as determined by the

KINOMEscan™ assay. Lower Kd values indicate stronger binding affinity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b051360?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3654492/
https://www.bjbms.org/ojs/index.php/bjbms/article/view/7399
https://pubmed.ncbi.nlm.nih.gov/19443120/
https://www.bjbms.org/ojs/index.php/bjbms/article/view/7399
https://aacrjournals.org/clincancerres/article/18/4/930/77476/Molecular-Pathways-BCR-ABLBCR-ABL
https://pmc.ncbi.nlm.nih.gov/articles/PMC8780254/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase Kinase Family
Dissociation
Constant (Kd) in
nM

Primary/Off-Target

ABL1 Tyrosine Kinase 0.5 Primary

SRC Tyrosine Kinase 0.6 Primary

LCK Tyrosine Kinase 0.4 Primary

YES1 Tyrosine Kinase 0.3 Primary

FYN Tyrosine Kinase 0.2 Primary

c-Kit Tyrosine Kinase 4.0 Primary

PDGFRβ Tyrosine Kinase 28.0 Primary

EPHA2 Tyrosine Kinase 1.5 Off-Target

BTK Tyrosine Kinase 6.0 Off-Target

TEC Tyrosine Kinase 1.0 Off-Target

CSK Tyrosine Kinase 11.0 Off-Target

DDR1 Tyrosine Kinase 3.6 Off-Target

RIPK2
Serine/Threonine

Kinase
23.0 Off-Target

p38α (MAPK14)
Serine/Threonine

Kinase
310.0 Off-Target

Data sourced from the HMS LINCS Project, Dataset ID: 20196.

Experimental Protocols
The cross-reactivity data presented was generated using the KINOMEscan™ competition

binding assay. This method provides a quantitative measure of the interaction between a test

compound and a panel of kinases.

KINOMEscan™ Competition Binding Assay Protocol
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Objective: To determine the binding affinity (Kd) of a test compound (e.g., Dasatinib) for a large

panel of human kinases.

Principle: The assay is based on a competition binding format. A DNA-tagged kinase is

incubated with the test compound and an immobilized, active-site directed ligand. The amount

of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of

the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test

compound and the kinase.

Materials:

Test compound (Dasatinib) dissolved in DMSO.

A panel of DNA-tagged human kinases.

Streptavidin-coated magnetic beads.

Biotinylated, immobilized active-site directed ligand.

Assay buffer.

Wash buffer.

qPCR reagents.

Procedure:

Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

Assay Reaction Setup:

The DNA-tagged kinases are incubated with the serially diluted test compound in assay

buffer.

The streptavidin-coated beads, pre-incubated with the biotinylated ligand, are added to the

kinase-compound mixture.

The reaction is incubated to allow for binding equilibrium to be reached.
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Washing: The beads are washed to remove unbound kinase and test compound.

Elution and Quantification: The kinase bound to the immobilized ligand is eluted. The amount

of the DNA tag associated with the bound kinase is quantified using qPCR.

Data Analysis: The amount of kinase bound to the beads is measured for each concentration

of the test compound. These values are compared to a DMSO control (no compound). The

data is then used to calculate the dissociation constant (Kd), which represents the

concentration of the test compound required to bind to 50% of the kinase in the assay.

Visualization of Experimental Workflow and
Signaling Pathways
To better understand the experimental process and the biological context of Dasatinib's activity,

the following diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Competition Binding Assay

Analysis

Dasatinib Serial Dilution

Incubation of Kinase,
Compound, and Beads

DNA-Tagged Kinase Panel Ligand-Coated Beads

Washing

Elution

qPCR Quantification

Kd Calculation

Click to download full resolution via product page

Figure 1: Experimental workflow for KINOMEscan™ assay.
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Figure 2: Dasatinib's targets and affected pathways.

Conclusion
Dasatinib is a multi-kinase inhibitor with high affinity for the BCR-ABL fusion protein and the

SRC family of kinases. Its broad cross-reactivity profile, as demonstrated by kinome-wide

binding assays, reveals interactions with numerous other kinases, some of which may

contribute to its therapeutic efficacy in different cancers, while others could be responsible for

observed side effects. A thorough understanding of Dasatinib's target profile is essential for

researchers and clinicians to optimize its therapeutic use, anticipate potential adverse events,

and explore new clinical applications. The data and methodologies presented in this guide offer

a valuable resource for the scientific community engaged in kinase inhibitor research and drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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